Cyclopropylhydrazine is an organic compound characterized by the presence of a cyclopropyl group attached to a hydrazine moiety. Its molecular formula is , and it has a unique structure that contributes to its reactivity and biological properties. The compound exists in various salt forms, such as cyclopropylhydrazine hydrochloride, which enhances its stability and solubility in various solvents .
Currently, there is no documented information on the mechanism of action of cyclopropylhydrazine in biological systems.
Cyclopropylhydrazine exhibits notable biological activities. Research indicates that it may possess anti-tumor properties and potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative diseases and mood disorders .
Several methods have been developed for synthesizing cyclopropylhydrazine:
Cyclopropylhydrazine has various applications in:
Interaction studies involving cyclopropylhydrazine focus on its binding affinity and effects on various biological targets. These studies have shown that cyclopropylhydrazine can interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection. Further research is ongoing to elucidate the specific interactions at the molecular level .
Cyclopropylhydrazine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclobutylhydrazine | Four-membered ring | Generally less reactive due to larger ring |
| 1,1-Dicyclopropylhydrazine | Two cyclopropyl groups | Enhanced steric hindrance affecting reactivity |
| 1-Hydrazinocyclobutane | Four-membered ring | Different ring size alters biological activity |
Cyclopropylhydrazine is unique due to its three-membered ring structure, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness contributes to its specific biological activities and potential applications in medicinal chemistry .
Cyclopropylhydrazine presents as a colorless liquid under standard conditions [2]. The compound exhibits an ammonia-like odor characteristic of hydrazine derivatives [2]. The molecular formula is C₃H₈N₂ with a molecular weight of 72.11 g/mol [3] [4]. The Chemical Abstracts Service (CAS) registry number for cyclopropylhydrazine is 120550-58-5 [3] [4] [2].
Specific melting and boiling point data for cyclopropylhydrazine are not readily available in the current literature. The hydrochloride salt form of cyclopropylhydrazine, which is more commonly studied due to its enhanced stability, exhibits a melting point greater than 97°C with decomposition [5] [6]. The lack of precise thermal transition data for the free base reflects the compound's inherent instability at elevated temperatures and the challenges associated with handling this reactive substance [2].
The density of cyclopropylhydrazine has not been precisely determined in the available literature. However, the hydrochloride salt form demonstrates limited solubility characteristics, being slightly soluble in dimethyl sulfoxide, methanol, and water [5]. This solubility profile is consistent with the polar nature of the hydrazine functional group combined with the nonpolar cyclopropyl substituent.
Vapor pressure data for cyclopropylhydrazine are not available in the current literature. Given the structural similarity to other hydrazine derivatives and the presence of the strained cyclopropyl ring, the compound would be expected to exhibit moderate volatility under standard conditions. The vapor pressure characteristics would be influenced by the intermolecular hydrogen bonding capabilities of the hydrazine moiety.
The refractive index of cyclopropylhydrazine has not been reported in the available literature. Based on structural considerations and comparison with related cyclopropyl compounds and hydrazine derivatives, the refractive index would be expected to fall within the typical range for organic nitrogen-containing compounds.
Cyclopropylhydrazine has the molecular formula C₃H₈N₂ and a molecular weight of 72.11 g/mol [3] [4]. The compound consists of a three-membered cyclopropyl ring directly bonded to a hydrazine functional group (−NH−NH₂). The canonical SMILES representation is C1CC1NN, and the InChI identifier is InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 [3].
The cyclopropyl portion of the molecule exhibits the characteristic bond angles of approximately 60°, significantly smaller than the ideal tetrahedral angle of 109.5° [7] [8] [9]. This angular strain contributes substantially to the compound's reactivity. The cyclopropane ring adopts a planar geometry with carbon atoms positioned at the corners of an equilateral triangle [9] [10]. The nitrogen-nitrogen bond in the hydrazine moiety maintains typical bond lengths and angles found in hydrazine derivatives, with the N-N bond length expected to be approximately 1.47 Å based on hydrazine structural data [11].
Cyclopropylhydrazine exhibits high reactivity due to two primary structural factors: the ring strain associated with the three-membered cyclopropyl ring and the nucleophilic character of the hydrazine functional group [2]. The compound is unstable at room temperature and prone to decomposition, necessitating careful storage and handling procedures [2]. The reactivity profile includes susceptibility to oxidation reactions forming cyclopropyl azides, reduction reactions yielding cyclopropylamines, and nucleophilic substitution reactions producing various cyclopropyl derivatives .
The stability of cyclopropylhydrazine is compromised by multiple factors. The compound decomposes readily at room temperature and requires storage under inert atmosphere conditions at reduced temperatures [2]. The instability arises from the combination of ring strain in the cyclopropyl moiety and the inherent reactivity of the hydrazine functional group [2]. The compound exhibits particular sensitivity to acidic conditions, under which it undergoes rapid hydrolysis [2].
While specific pKa values for cyclopropylhydrazine are not available in the literature, the compound can be characterized as a weak base based on its hydrazine derivative structure. Hydrazine itself has a pKa of approximately 8.1 [12] [13], and substituted hydrazines typically exhibit similar or slightly modified basicity depending on the substituent effects. The cyclopropyl group, being an electron-withdrawing substituent due to its high s-character, would be expected to slightly reduce the basicity compared to unsubstituted hydrazine [14] [11].
Specific Nuclear Magnetic Resonance spectroscopic data for cyclopropylhydrazine are not available in the current literature. Based on structural analysis and comparison with related compounds, the ¹H NMR spectrum would be expected to show characteristic cyclopropyl proton signals in the range of 0.2-1.0 ppm, reflecting the high s-character of the cyclopropyl C-H bonds [15]. The hydrazine NH₂ protons would appear as broad signals in the 1-5 ppm region, with the exact chemical shift dependent on solvent and concentration effects. The ¹³C NMR spectrum would display the characteristic cyclopropyl carbon signals at relatively low field due to the strain-induced electronic effects.
Infrared spectroscopic data specific to cyclopropylhydrazine are not reported in the available literature. However, based on functional group analysis, the compound would be expected to exhibit characteristic absorption bands for N-H stretching vibrations in the 3500-3250 cm⁻¹ region, typical of primary and secondary amines [16] [17]. Aliphatic C-H stretching vibrations would appear in the 2950-2840 cm⁻¹ region. The cyclopropyl ring would contribute characteristic C-H bending and ring deformation modes in the fingerprint region below 1500 cm⁻¹.
Mass spectrometric fragmentation data for cyclopropylhydrazine are not specifically documented in the literature. However, based on general fragmentation patterns of hydrazine derivatives and cyclopropyl compounds, the molecular ion peak would appear at m/z 72. Common fragmentation pathways would likely include loss of the amino group (NH₂, 16 mass units) to give m/z 56, and ring-opening fragmentation of the cyclopropyl moiety. The presence of the nitrogen atoms would facilitate charge retention and potentially lead to characteristic nitrogen-containing fragment ions. Studies on related cyclopropyl-containing compounds have shown that ring-opening fragmentation can produce distinctive rearrangement products [18].
| Property | Value/Range | Reference Source |
|---|---|---|
| Molecular Weight | 72.11 g/mol | [3] [4] |
| Melting Point | Not available | Literature gap |
| Boiling Point | Not available | Literature gap |
| Density | Not available | Literature gap |
| Solubility | Slightly soluble in DMSO, methanol, water | [5] |
| Bond Angles (Cyclopropyl) | ~60° | [7] [8] [9] |
| Stability | Unstable at room temperature | [2] |
| Basicity | Weak base (pKa ~8-9 estimated) | [14] [11] [12] |
The electrophilic N-amination of cyclopropylamine represents one of the most widely employed classical approaches for cyclopropylhydrazine synthesis. This method utilizes N-Boc-O-tosyl hydroxylamine as the primary electrophilic nitrogen source [1] [2]. The reaction proceeds through a two-step process involving initial N-amination followed by deprotection of the Boc protecting group.
The optimal reaction conditions involve treatment of cyclopropylamine with N-Boc-O-tosyl hydroxylamine in the presence of N-methylmorpholine as a base in dichloromethane at temperatures ranging from 0 to 20°C [3]. The reaction typically requires 4 to 18 hours for completion, with monitoring by thin-layer chromatography. The molar ratio of cyclopropylamine to N-Boc-O-tosyl hydroxylamine to N-methylmorpholine is maintained at 10:1:1.1 for optimal yields [3].
Following the N-amination step, the intermediate N-Boc-cyclopropylhydrazine undergoes deprotection using concentrated hydrochloric acid or dilute hydrochloric acid solutions ranging from 1 to 12 mol/L concentration. The deprotection reaction is conducted at temperatures between 20 and 50°C, typically overnight, yielding cyclopropylhydrazine hydrochloride with overall yields of 67-76% [3].
This methodology offers several advantages including mild reaction conditions, scalability for industrial production, and avoidance of cryogenic temperatures. However, the requirement for protection and deprotection steps adds complexity to the synthetic sequence [4].
The N-nitrosation approach involves the direct formation of N-N bonds through treatment of N-Boc-protected cyclopropylamine with nitrosonium tetrafluoroborate under low-temperature conditions [5]. This method represents an alternative classical approach that circumvents the need for electrophilic amination reagents.
The reaction is typically conducted at temperatures ranging from -5 to 0°C using cryogenic conditions to control the highly reactive nitrosonium species. The intermediate N-nitroso compound undergoes subsequent reduction and deprotection to yield the desired cyclopropylhydrazine product. However, this method suffers from low yields, typically around 34%, and requires handling of hazardous nitrosonium reagents [5].
The mechanism involves initial N-nitrosation followed by reduction of the nitroso intermediate to form the hydrazine functionality. Despite the conceptual simplicity, the practical limitations of this approach, including low yields and safety concerns associated with nitrosonium reagents, have limited its adoption for large-scale synthesis [6].
Hydroxylamine-O-sulfonic acid represents a versatile aminating reagent that has been extensively utilized for the direct synthesis of hydrazines from primary amines [7] [8]. The compound exists as a zwitterion H₃N⁺OSO₃⁻ and functions as both an electrophile under basic conditions and a nucleophile under neutral or acidic conditions.
For cyclopropylhydrazine synthesis, hydroxylamine-O-sulfonic acid reacts with cyclopropylamine under basic conditions at room temperature. The reaction proceeds through electrophilic amination of the amine nitrogen to generate the N-N bond directly without requiring protection strategies [8]. Typical yields range from 30 to 50%, with the reaction being operationally simple but suffering from moderate efficiency.
The advantage of this approach lies in its straightforward procedure and the commercial availability of hydroxylamine-O-sulfonic acid. However, the moderate yields and purification challenges associated with the hygroscopic nature of the reagent have limited its widespread adoption for cyclopropylhydrazine synthesis [7].
The copper-catalyzed addition of cyclopropylboronic acid to azodicarboxylates represents a significant advancement in cyclopropylhydrazine synthesis methodology [9] [10]. This approach utilizes the copper salt-mediated addition of cyclopropylboronic acid to the azo group of di-tert-butyl azodicarboxylate under mild conditions to achieve high yields.
The optimal reaction conditions employ copper(II) acetate as the catalyst in combination with 1,10-phenanthroline as a bidentate ligand. The reaction is conducted at 70°C in a 2:1 toluene:water solvent mixture under an oxygen atmosphere [11]. Potassium carbonate serves as the base, and the reaction proceeds with cyclopropylboronic acid additions yielding 84-90% of the desired product [11].
The mechanism involves transmetalation of the cyclopropylboronic acid to the copper center, followed by addition to the electrophilic azo nitrogen. The copper catalyst facilitates both the transmetalation and the subsequent addition steps, enabling efficient formation of the C-N bond under relatively mild conditions [12].
This methodology offers several advantages including high yields, operational simplicity, and tolerance of various functional groups. The use of stable cyclopropylboronic acid reagents avoids the need for cryogenic Grignard chemistry, making the process more amenable to scale-up and industrial implementation [13].
The de Meijere–Chaplinski modification of the Kulinkovich reaction provides access to cyclopropylhydrazine derivatives through titanium-mediated cyclopropanation chemistry [14] [15]. This approach utilizes the reaction of amides with ethylmagnesium bromide and titanium tetraisopropoxide to generate titanacyclopropane intermediates that undergo subsequent transformations.
The reaction proceeds through formation of a dialkyldiisopropoxytitanium complex that undergoes dismutation to generate titanacyclopropane intermediates. These species then react with carbonyl-containing substrates to form cyclopropane rings [16] [17]. When applied to appropriate N-substituted amides, this methodology can generate cyclopropylamine intermediates that are subsequently converted to hydrazine derivatives.
The reaction conditions typically involve treatment of the amide substrate with ethylmagnesium bromide and titanium tetraisopropoxide at temperatures between 60 and 80°C in ethereal solvents. Yields for cyclopropylamine formation range from 65 to 85%, depending on the specific substrate and reaction conditions [15].
This approach offers unique mechanistic advantages and provides access to complex cyclopropylamine structures that serve as precursors to hydrazine derivatives. However, the requirement for stoichiometric titanium reagents and Grignard chemistry limits its practical application for simple cyclopropylhydrazine synthesis [18].
The decarboxylative hydrazination methodology represents a contemporary approach that utilizes carboxylic acids as readily available starting materials for hydrazine synthesis [19] [20]. This method employs cerium photocatalysis to generate alkyl radicals from carboxylic acids, which are subsequently trapped by azodicarboxylates to form hydrazine products.
The reaction utilizes CeCl₃·7H₂O as a photocatalyst (10 mol%) in combination with di-tert-butyl azodicarboxylate and cesium carbonate as base. The reaction is conducted under blue LED irradiation at room temperature in acetonitrile solvent [21]. For cyclopropylcarboxylic acid substrates, yields typically range from 75 to 90%.
The mechanism involves photoinduced ligand-to-metal charge transfer, generating carboxy radicals that undergo rapid decarboxylation to form carbon-centered radicals. These radicals are then trapped by the azodicarboxylate to generate N-centered radicals, which undergo subsequent reduction and protonation to yield the final hydrazine products [19].
This methodology offers several advantages including the use of readily available carboxylic acid starting materials, mild reaction conditions, and broad functional group tolerance. The operational simplicity and scalability make this approach particularly attractive for accessing diverse hydrazine derivatives from commercial precursors [22].
The N-Boc-O-tosyl hydroxylamine approach has emerged as the most practical method for large-scale cyclopropylhydrazine synthesis due to its favorable combination of mild conditions, high yields, and operational simplicity [1] [3]. This methodology has been optimized for industrial implementation through systematic investigation of reaction parameters and process conditions.
The synthesis begins with the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine in the presence of N-methylmorpholine as base. The optimal solvent systems include dichloromethane, toluene, or tetrahydrofuran, with dichloromethane providing the best balance of reactivity and practical handling [3]. The reaction is conducted at temperatures between 0 and 20°C to minimize side reactions while maintaining reasonable reaction rates.
The key to successful scale-up involves the use of excess cyclopropylamine (typically 10 equivalents) to drive the reaction to completion and minimize formation of bis-aminated products. The reaction time of 4 to 18 hours allows for complete conversion while remaining within practical operational windows for industrial processing [3].
Following the N-amination step, the intermediate N-Boc-cyclopropylhydrazine is isolated through aqueous extraction procedures that avoid the need for column chromatography. The crude product is then subjected to deprotection using hydrochloric acid solutions of varying concentrations (1-12 mol/L) at temperatures between 20 and 50°C [3].
Several critical parameters have been identified for optimization of the industrial synthesis process. Temperature control represents a primary consideration, as the N-amination reaction is mildly exothermic and requires maintenance of low temperatures to prevent decomposition of the electrophilic reagent [3].
Reagent stoichiometry plays a crucial role in process economics and efficiency. The optimal molar ratio of cyclopropylamine to N-Boc-O-tosyl hydroxylamine to N-methylmorpholine has been determined to be 10:1:1.1, providing the best balance between yield, cost, and reaction completion [3]. The excess of cyclopropylamine serves to suppress formation of bis-aminated side products while ensuring complete consumption of the more expensive electrophilic reagent.
Solvent selection impacts both reaction efficiency and downstream processing requirements. Dichloromethane provides optimal reactivity but requires careful handling due to its environmental and health considerations. Toluene offers a more environmentally acceptable alternative with comparable reactivity, while tetrahydrofuran provides enhanced solubility for polar intermediates [3].
Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion and identification of optimal stopping points. The ability to monitor reaction progress without sampling large volumes is particularly important for industrial implementation [3].
The purification strategy for industrial-scale cyclopropylhydrazine synthesis emphasizes operational simplicity and high recovery yields while minimizing the use of chromatographic techniques. The primary approach involves aqueous extraction procedures that exploit the differential solubility properties of the products and byproducts [3].
Following the N-amination reaction, the crude product mixture is subjected to aqueous extraction using dichloromethane and water. The organic phase containing the N-Boc-protected intermediate is separated, and the aqueous phase is extracted multiple times to maximize recovery. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-Boc-cyclopropylhydrazine [3].
The deprotection step utilizes acid-mediated removal of the Boc protecting group, generating cyclopropylhydrazine hydrochloride directly. The reaction mixture is concentrated to remove volatile components, and the crude hydrochloride salt is obtained as a solid residue [3].
Crystallization techniques play a crucial role in obtaining high-purity cyclopropylhydrazine hydrochloride suitable for pharmaceutical applications. Recrystallization from alcoholic solvents, particularly methanol and ethanol, provides effective purification with good recovery yields ranging from 85 to 95% [3]. The recrystallization process involves dissolution of the crude salt in hot alcohol, treatment with activated carbon for decolorization, filtration, and controlled cooling to induce crystallization.
The hydrochloride salt represents the most commonly employed form of cyclopropylhydrazine due to its favorable properties including chemical stability, crystallinity, and ease of handling. Multiple approaches have been developed for hydrochloride salt formation, each offering specific advantages depending on the synthetic route and processing requirements [3] [23].
The most straightforward method involves treatment of the free base cyclopropylhydrazine with hydrochloric acid in aqueous or alcoholic solution. Concentrated hydrochloric acid (37% w/w) provides rapid salt formation but requires careful temperature control to prevent degradation. Alternatively, dilute hydrochloric acid solutions (1-12 mol/L) offer more controlled conditions with reduced exotherm [3].
The deprotection approach directly generates the hydrochloride salt through acid-mediated removal of the Boc protecting group from N-Boc-cyclopropylhydrazine. This method eliminates the need for free base isolation and provides the hydrochloride salt in a single operation. The reaction is typically conducted by treating N-Boc-cyclopropylhydrazine with concentrated hydrochloric acid at room temperature, followed by heating to 20-50°C overnight [3].
The resulting cyclopropylhydrazine hydrochloride exhibits a melting point of 131-133°C and demonstrates good thermal stability under normal storage conditions. The salt is highly soluble in water and polar protic solvents, facilitating purification through recrystallization techniques [23].
The tosylate salt of cyclopropylhydrazine offers an alternative to the hydrochloride form with distinct advantages in certain applications. Tosylate salts are typically formed through treatment of the free base with p-toluenesulfonic acid in organic solvents [13].
The synthesis involves dissolution of cyclopropylhydrazine in acetonitrile or alcoholic solvents, followed by addition of p-toluenesulfonic acid monohydrate at room temperature. The reaction proceeds rapidly to form the tosylate salt, which can be isolated through precipitation or crystallization techniques [13].
An alternative approach involves formation of ditosylate salts through reaction with excess p-toluenesulfonic acid. The ditosylate form exhibits reduced hygroscopicity compared to the hydrochloride salt and demonstrates improved crystallinity properties. This form has been identified as particularly suitable for storage and handling applications where moisture sensitivity is a concern [13].
The tosylate and ditosylate salts provide valuable alternatives when the presence of chloride ions is undesirable or when specific solubility properties are required for subsequent synthetic transformations [13].
The relative stability of different cyclopropylhydrazine salt forms has been evaluated through systematic studies examining thermal stability, moisture sensitivity, and long-term storage properties. These investigations provide crucial information for selecting appropriate salt forms for specific applications [24].
The hydrochloride salt demonstrates excellent thermal stability with decomposition temperatures exceeding 130°C. The salt shows moderate hygroscopicity and requires storage under inert atmosphere at temperatures below -20°C for long-term stability. Under these conditions, the hydrochloride salt maintains chemical integrity for extended periods without significant degradation [23] [25].
The tosylate salt exhibits comparable thermal stability to the hydrochloride form but demonstrates reduced moisture sensitivity. This property makes the tosylate salt particularly suitable for applications where controlled humidity conditions are difficult to maintain. The tosylate form can be stored at room temperature under ambient atmospheric conditions with minimal degradation [13].
The ditosylate salt offers the advantage of improved crystallinity and reduced hygroscopicity compared to both the hydrochloride and monotosylate forms. However, the ditosylate salt exhibits poor crystalline morphology in some cases, which can complicate handling and processing operations [13].
Comparative stability studies indicate that all salt forms demonstrate acceptable stability profiles for pharmaceutical and agrochemical applications when stored under appropriate conditions. The selection of specific salt forms should be based on the intended application requirements, processing conditions, and downstream synthetic transformations [24].